p38alpha Inhibitor 1

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ARRY-797 implica múltiples pasos, comenzando con la preparación de la estructura central de indazol. Los pasos clave incluyen:

Formación del anillo de indazol: Esto generalmente se logra a través de reacciones de ciclización que involucran derivados de hidracina y precursores aromáticos apropiados.

Introducción del grupo fenoxi: Este paso implica la sustitución de un átomo de hidrógeno en el anillo de indazol con un grupo 2,4-difluorofenoxi.

Unión del grupo isobutílico: Esto se realiza a través de reacciones de alquilación.

Formación de la amida del ácido carboxílico: Esto implica la reacción del derivado del ácido carboxílico con 2-dimetilamino-etilamina.

Métodos de Producción Industrial: La producción industrial de ARRY-797 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para asegurar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: ARRY-797 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los correspondientes derivados oxidados.

Reducción: Las reacciones de reducción pueden usarse para modificar los grupos funcionales en el compuesto.

Sustitución: Los grupos fenoxi e isobutílico pueden sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se pueden utilizar diversos nucleófilos y electrófilos para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede llevar a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la inhibición de la proteína quinasa 38 activada por mitógenos (p38 MAPK) y su papel en diversas reacciones químicas.

Biología: ARRY-797 se utiliza para investigar las vías biológicas que involucran la proteína quinasa 38 activada por mitógenos (p38 MAPK) y su papel en los procesos celulares.

Medicina: El compuesto ha demostrado ser prometedor en el tratamiento de enfermedades inflamatorias como la osteoartritis y el mieloma múltiple. .

Mecanismo De Acción

ARRY-797 ejerce sus efectos inhibiendo selectivamente la proteína quinasa 38 activada por mitógenos (p38 MAPK), una enzima clave involucrada en la regulación de las respuestas inflamatorias. Al bloquear la actividad de esta enzima, ARRY-797 reduce la producción de citoquinas proinflamatorias como la interleucina-6 y el factor de necrosis tumoral alfa. Esto lleva a una disminución de la inflamación y el dolor .

Comparación Con Compuestos Similares

Compuestos Similares:

ARRY-371797: Otro inhibidor de la proteína quinasa 38 activada por mitógenos (p38 MAPK) con propiedades y aplicaciones similares.

SB203580: Un inhibidor de la proteína quinasa 38 activada por mitógenos (p38 MAPK) bien conocido que se utiliza en diversos estudios de investigación.

VX-702: Un inhibidor selectivo de la proteína quinasa 38 activada por mitógenos (p38 MAPK) con posibles aplicaciones terapéuticas.

Singularidad de ARRY-797: ARRY-797 es único debido a su alta selectividad y potencia como inhibidor de la proteína quinasa 38 activada por mitógenos (p38 MAPK). Ha demostrado una eficacia significativa en estudios preclínicos y clínicos, convirtiéndolo en un candidato prometedor para el tratamiento de enfermedades inflamatorias .

Propiedades

IUPAC Name |

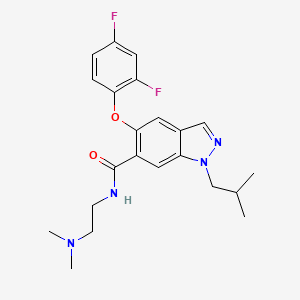

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWYHGYNVGVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036404-17-7 | |

| Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)